茶黄素单没食子酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

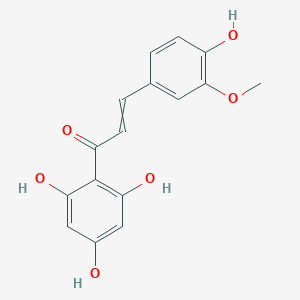

Theaflavins are a category of natural compounds characterized with the benzotropolone skeleton . They are found extensively in fermented tea and are regarded as the ‘golden molecules’ separated from tea . Theaflavin derivatives mainly include theaflavin (TF1), theaflavin-3-gallate (TF2A), theaflavin-3’-gallate (TF2B), and theaflavin-3,3’-digallate (TF3) .

Molecular Structure Analysis

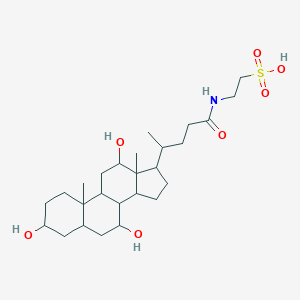

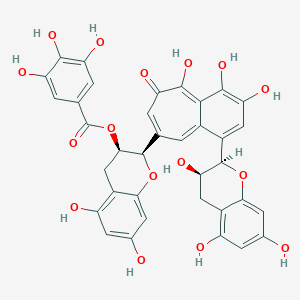

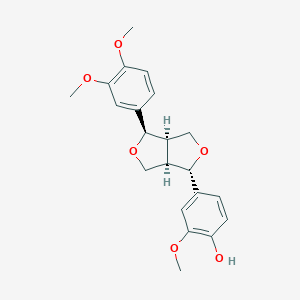

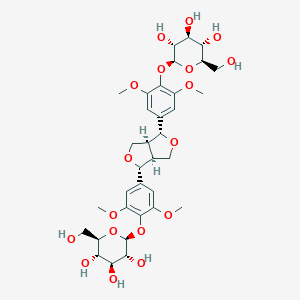

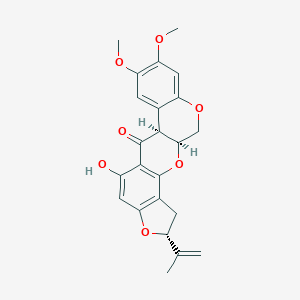

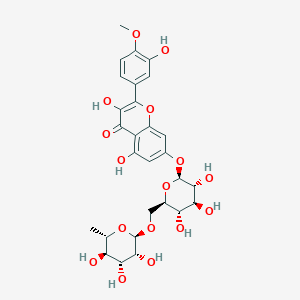

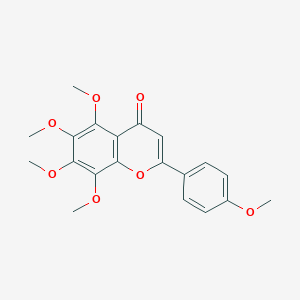

Theaflavin monogallate is a polyphenol and a naturally available antioxidant belonging to the group of theaflavins . It has a molecular formula of C36H28O16 . Theaflavin monogallate was bound at the central cavity of lactoferrin and formed hydrogen bonds with Gln89, Tyr192, Lys301, Ser303, Gln87, and Val250 of lactoferrin .Chemical Reactions Analysis

Theaflavin monogallate shows a significant affinity towards lactoferrin with a binding constant of ∼10^4 –10^5 M^−1 at different temperatures . ANS binding shows that the binding of polyphenol resulted in the burial of hydrophobic domains of lactoferrin .Physical And Chemical Properties Analysis

Theaflavins have low bioavailability due to their high molecular weight and large polar surface area and thus require modifications before delivery . They are characterized with the structure of benzotropolone .科学研究应用

糖尿病管理

茶黄素单没食子酸酯已被证明具有降血糖能力,这可能作为管理临界型2型糖尿病的膳食策略的一部分而有益。这涉及到对餐后高血糖的调节 .

癌症研究

研究表明,茶黄素单没食子酸酯对细胞生长具有不同的影响,这可能对癌症治疗的开发具有重要意义。它们已被研究用于其抑制癌细胞生长的潜力 .

抗炎特性

茶黄素单没食子酸酯的抗炎特性使其成为慢性炎症和相关疾病研究的关注对象 .

心血管健康

茶黄素单没食子酸酯与抗动脉粥样硬化作用有关,这可能在预防和治疗心血管疾病方面很重要 .

抗菌活性

这些化合物在各种研究中已显示出抗病毒和抗菌特性,使其在新型抗菌剂的研究中具有相关性 .

牙齿健康

茶黄素单没食子酸酯已被研究用于其潜在的抗龋齿特性,这可能导致牙齿健康管理的新方法 .

所有这些应用都代表了一个独特的领域,茶黄素单没食子酸酯正在探索其在科学研究中的潜在益处和用途。

有关每个应用程序的更详细的信息,请参阅提供的参考文献。

作用机制

Target of Action

Theaflavin monogallates, a major polyphenol in black tea, have been found to interact with several targets. One of the primary targets is Cox-2 , a key enzyme for prostaglandin biosynthesis . Another significant target is lactoferrin , a heme-binding multifunctional glycoprotein known for iron transportation in the blood and contributing to innate immunity .

Mode of Action

Theaflavin monogallates interact with their targets in a unique manner. For instance, theaflavin monogallates show a significant affinity towards lactoferrin, forming a non-fluorescent complex through static quenching . They bind at the central cavity of lactoferrin and form hydrogen bonds with specific residues of lactoferrin . In the case of Cox-2, theaflavin monogallates inhibit its gene expression .

Biochemical Pathways

Theaflavin monogallates affect several biochemical pathways. They inhibit the growth of certain cancerous cells, such as SV40 transformed WI38 human cells and Caco-2 colon cancer cells, by inducing apoptosis . They also block the serum-induced Cox-2 gene expression at both mRNA and protein level .

Pharmacokinetics

It is known that theaflavin monogallates show a significant affinity towards lactoferrin, suggesting potential implications for their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Theaflavin monogallates exhibit differential growth-inhibitory and apoptotic effects toward cancerous cells . They inhibit the growth of certain cancerous cells but have little effect on the growth of their normal counterparts . They also completely block the serum-induced Cox-2 gene expression .

未来方向

The underlying formation mechanism of theaflavins has been proposed, and ascertainment of the several therapeutic efficiency of the family members of theaflavins would be the next step in the future . The effect of new formulations, including nanoformulation and encapsulation of theaflavins, will also be discussed to provide its modulated effect on its efficacy and bioavailability .

生化分析

Biochemical Properties

Theaflavin monogallates interact with various enzymes and proteins. They have been found to interact with lactoferrin, a heme-binding multifunctional glycoprotein known for iron transportation in the blood . Theaflavin monogallate shows a significant affinity towards lactoferrin, forming a non-fluorescent complex .

Cellular Effects

Theaflavin monogallates have differential effects on cell growth, apoptosis, and gene expression in cancerous versus normal cells . They inhibit the growth of certain transformed cells and induce apoptosis in these cells but not in normal cells . They also inhibit cyclooxygenase (Cox)-2 gene expression .

Molecular Mechanism

Theaflavin monogallates exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression . They form hydrogen bonds with several residues of lactoferrin . Other residues are involved in hydrophobic interactions .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Theaflavin monogallates involves the reaction of Theaflavin with gallic acid in the presence of a catalyst.", "Starting Materials": [ "Theaflavin", "Gallic acid", "Catalyst" ], "Reaction": [ "Step 1: Dissolve Theaflavin and Gallic acid in a suitable solvent such as ethanol or methanol.", "Step 2: Add a suitable catalyst such as sulfuric acid or hydrochloric acid to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and filter the solid product.", "Step 5: Wash the solid product with a suitable solvent to remove any impurities.", "Step 6: Dry the product under vacuum to obtain Theaflavin monogallates." ] } | |

CAS 编号 |

30462-34-1 |

分子式 |

C36H28O16 |

分子量 |

716.6 g/mol |

IUPAC 名称 |

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-8-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)35(51-27(18)7-14)17-9-25(44)33(48)30-16(17)1-12(2-24(43)32(30)47)34-29(11-19-21(40)6-15(38)8-28(19)50-34)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1 |

InChI 键 |

KMJPKUVSXFVQGZ-WQLSNUALSA-N |

手性 SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C(C(=O)C=C(C=C34)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O)O |

规范 SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C4=C3C=C(C=C(C4=O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)O |

产品来源 |

United States |

Q & A

Q1: What are the primary biological effects of theaflavin monogallates?

A1: Research suggests that theaflavin monogallates exhibit several notable effects:

- Inhibition of α-amylase: Theaflavin monogallates have demonstrated potent inhibitory effects on α-amylase activity, surpassing the inhibitory capacity of other theaflavins like theaflavin and theaflavin digallate. [] This inhibition may contribute to their potential anti-diabetic effects.

- Differential effects on cell growth and apoptosis: Theaflavin monogallates selectively inhibit the growth of cancerous cells while showing minimal impact on their normal counterparts. [] This selectivity extends to inducing apoptosis in transformed cells but not in normal cells. []

- Suppression of Cox-2 gene expression: Theaflavin monogallates effectively inhibit cyclooxygenase-2 (Cox-2) gene expression, a key player in intestinal carcinogenesis. [] This suppression occurs at both mRNA and protein levels, suggesting a multi-pronged regulatory mechanism. []

Q2: How do theaflavin monogallates interact with cholesterol absorption?

A2: Studies reveal that theaflavin monogallates effectively reduce the micellar solubility of cholesterol, directly impacting its absorption in the intestines. [] This effect appears to be specific to cholesterol, as bile acid concentrations remain unaffected. [] This interaction suggests a potential role for theaflavin monogallates in managing cholesterol levels.

Q3: What is the role of theaflavin monogallates in the context of black tea's antioxidant properties?

A3: Theaflavin monogallates contribute significantly to the antioxidant properties of black tea. Research indicates they exhibit potent radical-scavenging abilities, effectively neutralizing DPPH radicals and superoxide radicals. [] While their lipid oxidation-inhibition activity might be less pronounced than some catechins, their overall contribution to black tea's antioxidant profile is undeniable. []

Q4: What insights do we have into the structural characteristics of theaflavin monogallates?

A4: Theaflavin monogallates, as their name suggests, are theaflavin molecules esterified with a single gallic acid moiety. Advanced spectroscopic techniques, such as 1H and 13C NMR, have been instrumental in elucidating the complete and unambiguous assignment of their molecular structure. [] This detailed structural understanding is crucial for understanding their interactions with other molecules and for further research.

Q5: Have there been studies on the interaction of theaflavin monogallates with proteins?

A5: Yes, recent studies have investigated the interaction of theaflavin monogallate with camel milk lactoferrin using a combination of biophysical techniques and computational modeling. [] The results indicate a spontaneous and stable complex formation, primarily driven by hydrophobic interactions and hydrogen bonding. [] This interaction suggests a potential influence on the bioavailability and functionality of both the polyphenol and the protein.

Q6: How stable are theaflavins, including theaflavin monogallates, during analysis?

A6: Studies using HPLC analysis demonstrated that theaflavins, including theaflavin monogallates, exhibit remarkable stability in decaffeinated aqueous tea extracts for extended periods. [] This stability is crucial for accurate quantification and analysis, particularly in quality control procedures for tea products. []

Q7: What are the challenges and considerations regarding the separation and purification of theaflavin monogallates?

A7: Isolating and purifying theaflavin monogallates from complex mixtures like black tea extracts can be challenging. Techniques like high-speed counter-current chromatography (HSCCC) have been employed to address this challenge. [] Achieving complete separation of theaflavin monogallates, particularly the different isomers, remains an area requiring further optimization and exploration of novel separation methodologies. []

Q8: Are there any computational studies focusing on the potential of theaflavin monogallates against viral targets?

A8: Yes, in silico studies employing molecular docking simulations have explored the potential inhibitory effects of theaflavin monogallates against key proteins of SARS-CoV-2, specifically PLpro and RdRp. [] These computational investigations provide preliminary evidence for potential antiviral activity and warrant further experimental validation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)